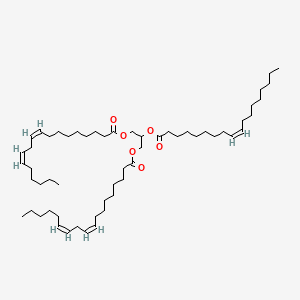

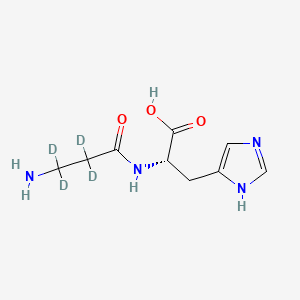

H-Thr-phe-arg-gly-ala-pro-OH

Descripción general

Descripción

PAR3 (1-6) (humano): es un agonista peptídico sintético del receptor activado por proteasa 1 (PAR1). Corresponde a los residuos 1-6 de la secuencia del ligando atado al extremo amino del PAR3 humano y a los residuos 39-44 de la secuencia humana completa . Este compuesto juega un papel significativo en la activación de la señalización de p42/44 MAPK en fibroblastos que expresan PAR1 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: PAR3 (1-6) (humano) se sintetiza mediante la síntesis peptídica en fase sólida (SPPS), un método común para producir péptidos. La síntesis implica la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. Los aminoácidos se acoplan utilizando reactivos como la N,N'-diisopropilcarbodiimida (DIC) y la hidroxi-benzotriazol (HOBt). Después de que la cadena peptídica se ensambla completamente, se escinde de la resina y se desprotege para producir el producto final .

Métodos de producción industrial: La producción industrial de PAR3 (1-6) (humano) sigue principios similares a la síntesis a escala de laboratorio pero a mayor escala. A menudo se utilizan sintetizadores de péptidos automatizados para aumentar la eficiencia y la coherencia. El proceso implica medidas rigurosas de control de calidad para garantizar la pureza e integridad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: PAR3 (1-6) (humano) principalmente experimenta la formación de enlaces peptídicos durante su síntesis. Normalmente no participa en reacciones de oxidación, reducción o sustitución en condiciones estándar.

Reactivos y condiciones comunes:

Reactivos de acoplamiento: N,N'-diisopropilcarbodiimida (DIC), hidroxi-benzotriazol (HOBt)

Reactivos de escisión: Ácido trifluoroacético (TFA) para eliminar el péptido de la resina

Reactivos de desprotección: Diversos ácidos y bases para eliminar los grupos protectores de los aminoácidos

Productos principales: El producto principal de estas reacciones es el propio péptido PAR3 (1-6) (humano), con alta pureza y secuencia específica .

Aplicaciones en la investigación científica

Química: PAR3 (1-6) (humano) se utiliza como un péptido modelo en estudios de receptores activados por proteasas y sus vías de señalización. Ayuda a comprender las relaciones estructura-actividad de estos receptores .

Biología: En la investigación biológica, PAR3 (1-6) (humano) se utiliza para estudiar los mecanismos de señalización celular, particularmente aquellos que implican vías MAPK. También se utiliza para investigar el papel de los receptores activados por proteasas en varios procesos celulares .

Medicina: PAR3 (1-6) (humano) tiene posibles aplicaciones terapéuticas en el tratamiento de enfermedades relacionadas con la señalización disfuncional de receptores activados por proteasas. Se utiliza en estudios preclínicos para explorar sus efectos sobre la inflamación, el cáncer y otras afecciones .

Industria: En la industria farmacéutica, PAR3 (1-6) (humano) se utiliza en el desarrollo de fármacos y ensayos de detección para identificar posibles moduladores de receptores activados por proteasas .

Aplicaciones Científicas De Investigación

Chemistry: PAR3 (1-6) (human) is used as a model peptide in studies of proteinase-activated receptors and their signaling pathways. It helps in understanding the structure-activity relationships of these receptors .

Biology: In biological research, PAR3 (1-6) (human) is used to study cell signaling mechanisms, particularly those involving MAPK pathways. It is also used to investigate the role of proteinase-activated receptors in various cellular processes .

Medicine: PAR3 (1-6) (human) has potential therapeutic applications in treating diseases related to dysfunctional proteinase-activated receptor signaling. It is used in preclinical studies to explore its effects on inflammation, cancer, and other conditions .

Industry: In the pharmaceutical industry, PAR3 (1-6) (human) is used in drug development and screening assays to identify potential modulators of proteinase-activated receptors .

Mecanismo De Acción

PAR3 (1-6) (humano) ejerce sus efectos uniéndose y activando el receptor activado por proteasa 1 (PAR1). Esta activación implica la escisión del dominio N-terminal del receptor, exponiendo un ligando atado que interactúa con el dominio del bucle extracelular 2 del receptor. Esta interacción inicia vías de señalización intracelular, incluida la activación de la señalización de p42/44 MAPK . Los objetivos moleculares y las vías implicadas incluyen la señalización de receptores acoplados a proteínas G y efectores posteriores como MAPK .

Comparación Con Compuestos Similares

Compuestos similares:

PAR1 (1-6) (humano): Otro agonista peptídico sintético del receptor activado por proteasa 1, similar en estructura pero con diferentes residuos de secuencia.

PAR2 (1-6) (humano): Un agonista peptídico sintético del receptor activado por proteasa 2, con secuencia y especificidad del receptor distintas.

Singularidad: PAR3 (1-6) (humano) es único en su activación específica de PAR1 y su capacidad para activar selectivamente la señalización de MAPK en fibroblastos que expresan PAR1 pero no PAR3 . Esta especificidad lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas.

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H45N9O8/c1-16(27(44)38-13-7-11-21(38)28(45)46)35-22(40)15-34-24(41)19(10-6-12-33-29(31)32)36-25(42)20(14-18-8-4-3-5-9-18)37-26(43)23(30)17(2)39/h3-5,8-9,16-17,19-21,23,39H,6-7,10-15,30H2,1-2H3,(H,34,41)(H,35,40)(H,36,42)(H,37,43)(H,45,46)(H4,31,32,33)/t16-,17+,19-,20-,21-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNVPMUJJJLQHG-WZZXNIEWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(C)C(=O)N2CCCC2C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45N9O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

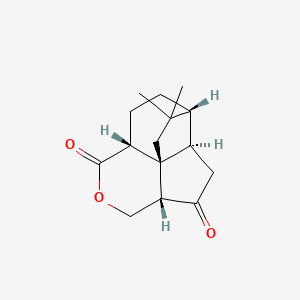

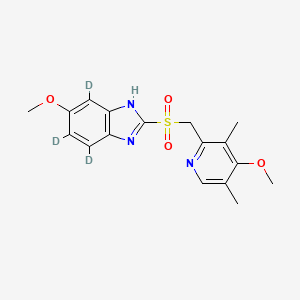

![(3R,4S,5S,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B8088755.png)

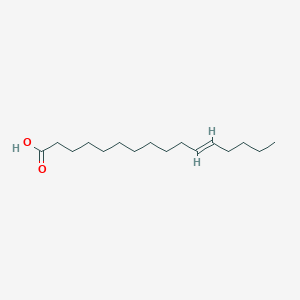

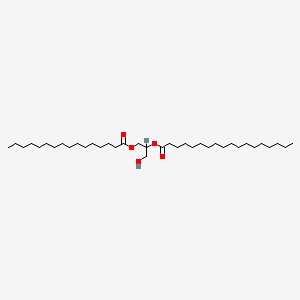

![9,12-Octadecadienoic acid, 1,1'-[2-[(1-oxooctadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B8088799.png)

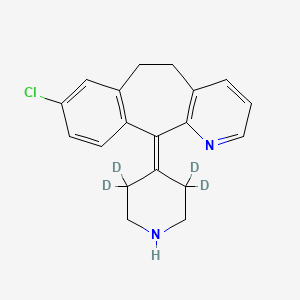

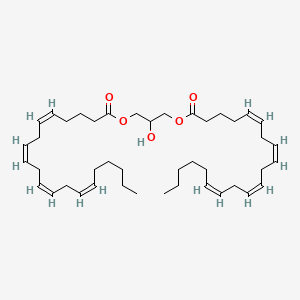

![9Z,12Z-octadecadienoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester](/img/structure/B8088800.png)